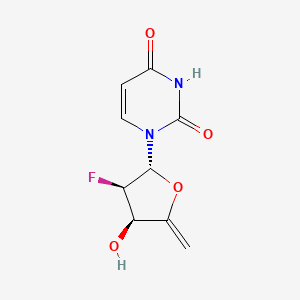
3-((5-(1H-imidazol-1-yl)pentyl)oxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((5-(1H-imidazol-1-yl)pentyl)oxy)aniline is a compound that features an imidazole ring, a pentyl chain, and an aniline group. Imidazole is a five-membered heterocyclic moiety with two nitrogen atoms, known for its broad range of chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-(1H-imidazol-1-yl)pentyl)oxy)aniline typically involves the formation of the imidazole ring followed by the attachment of the pentyl chain and the aniline group. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions often include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-((5-(1H-imidazol-1-yl)pentyl)oxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can yield various substituted aniline derivatives .
Aplicaciones Científicas De Investigación
3-((5-(1H-imidazol-1-yl)pentyl)oxy)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-((5-(1H-imidazol-1-yl)pentyl)oxy)aniline involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The compound can also interact with cellular membranes, altering their properties and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Metronidazole: A bactericidal agent with an imidazole moiety.
Omeprazole: An antiulcer drug featuring an imidazole ring.
Uniqueness
3-((5-(1H-imidazol-1-yl)pentyl)oxy)aniline is unique due to its specific combination of an imidazole ring, a pentyl chain, and an aniline group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
88138-75-4 |
|---|---|
Fórmula molecular |
C14H19N3O |
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
3-(5-imidazol-1-ylpentoxy)aniline |
InChI |
InChI=1S/C14H19N3O/c15-13-5-4-6-14(11-13)18-10-3-1-2-8-17-9-7-16-12-17/h4-7,9,11-12H,1-3,8,10,15H2 |
Clave InChI |
ZISYGSWYUJVPED-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OCCCCCN2C=CN=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Ethynyl-2-azaspiro[3.3]heptane](/img/structure/B12936861.png)

![N,N-Bis(2-hydroxyethyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12936871.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B12936880.png)

![2-(Cyclopentylsulfanyl)-9-[2-(pyrrolidin-1-yl)ethyl]-9H-purin-6-amine](/img/structure/B12936897.png)
![(2E)-N-[(4-Methoxyphenyl)methyl]-1-methylpyrimidin-2(1H)-imine](/img/structure/B12936905.png)






